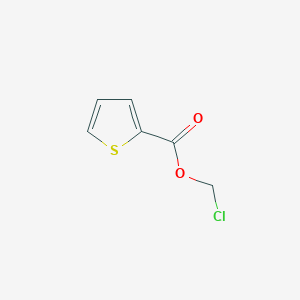
Chloromethyl Thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloromethyl Thiophene-2-carboxylate is an organic compound with the molecular formula C6H5ClO2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Chloromethyl Thiophene-2-carboxylate typically involves the reaction of thiophene with carbon tetrachloride (CCl4) and an alcohol (ROH) in the presence of catalysts such as vanadium, iron, or molybdenum. The reaction proceeds through the alkylation of thiophene with carbon tetrachloride, forming 2-trichloromethylthiophene, which then undergoes alcoholysis to yield the desired ester .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Chloromethyl Thiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-thiophenecarboxylic acid and the corresponding alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or alcohols, often in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Various substituted thiophene derivatives.
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Dihydrothiophenes.
Hydrolysis: 2-Thiophenecarboxylic acid and the corresponding alcohol.
Aplicaciones Científicas De Investigación
Chloromethyl Thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a building block for the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, optical bleaching agents, and conducting polymers.
Mecanismo De Acción
The mechanism of action of Chloromethyl Thiophene-2-carboxylate involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing for various substitution reactions. The thiophene ring can interact with different molecular targets, potentially affecting biological pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Thiophenecarboxylic acid: A precursor to the chloromethyl ester, with similar reactivity but lacking the chloromethyl group.
Thiophene-2-carboxylic acid ethyl ester: Another ester derivative with an ethyl group instead of a chloromethyl group.
Thiophene-2-carboxylic acid: A simple carboxylic acid derivative of thiophene.
Uniqueness
Chloromethyl Thiophene-2-carboxylate is unique due to the presence of the chloromethyl group, which enhances its reactivity and allows for a broader range of chemical transformations compared to its analogs .
Propiedades
Número CAS |
121585-21-5 |
|---|---|
Fórmula molecular |
C6H5ClO2S |
Peso molecular |
176.62 g/mol |
Nombre IUPAC |
chloromethyl thiophene-2-carboxylate |
InChI |
InChI=1S/C6H5ClO2S/c7-4-9-6(8)5-2-1-3-10-5/h1-3H,4H2 |
Clave InChI |
MZXRBRZQONZAJP-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C(=O)OCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















